

# Midostaurin progression-free survival versus historical controls

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

[Get Quote](#)

## Summary of Survival Outcomes Versus Historical Controls

The table below summarizes key efficacy endpoints for midostaurin from pooled clinical trials and the RATIFY study.

| Indication                                 | Study / Comparison                                               | Primary Efficacy Endpoint                           | Hazard Ratio (HR) & P-value              | Median Overall Survival                                             |
|--------------------------------------------|------------------------------------------------------------------|-----------------------------------------------------|------------------------------------------|---------------------------------------------------------------------|
| Advanced Systemic Mastocytosis (advSM) [1] | Pooled Midostaurin Trials (D2201, A2213) vs. Historical Registry | Overall Survival (OS)                               | HR=0.62 (95% CI, 0.39-0.98); P=.0204 [1] | Midostaurin: <b>42.6 months</b> vs. Control: <b>24.0 months</b> [1] |
| FLT3-mutated AML (RATIFY Trial) [2]        | Midostaurin + Chemo vs. Placebo + Chemo                          | Event-free Survival (EFS) in patients (18-70 years) | HR=0.58 (95% CI, 0.48-0.70); P<.001 [2]  | Not explicitly stated in provided results                           |

| Indication                               | Study / Comparison                      | Primary Efficacy Endpoint         | Hazard Ratio (HR) & P-value       | Median Overall Survival                                               |
|------------------------------------------|-----------------------------------------|-----------------------------------|-----------------------------------|-----------------------------------------------------------------------|
| FLT3-mutated AML (10-Year Follow-up) [3] | Midostaurin + Chemo vs. Placebo + Chemo | Overall Survival (OS) at 10 years | Not statistically significant [3] | 10-year OS: <b>43.7%</b> (Midostaurin) vs. <b>38.6%</b> (Placebo) [3] |

## Detailed Experimental Protocols

Understanding the methodology behind this data is crucial for its interpretation.

### Protocol for advSM Analysis (Pooled Midostaurin Trials vs. Historical Controls) [1]

- **Study Design:** The analysis pooled data from two single-arm, phase 2 clinical trials (D2201 and A2213). These were compared to a contemporary, untreated patient registry from the University Medical Centre Mannheim, Germany, which served as the historical control.
- **Patient Population:** Adults with advSM, including aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL). The primary analysis included 89 patients from the midostaurin pool and 46 from the control registry.
- **Intervention:** Patients in the midostaurin group received 100 mg orally twice daily until disease progression or unacceptable toxicity.
- **Primary Outcome:** Overall Survival (OS), defined as time from diagnosis to death from any cause.
- **Statistical Methods:**
  - **Primary Analysis:** A simple comparison of OS between the pooled cohort and the historical controls.
  - **Multivariate Cox Regression:** Used to adjust for differences in baseline characteristics (e.g., age, KIT mutation status), yielding an adjusted HR of 0.51 (95% CI, 0.30-0.88; P=.0147).
  - **Propensity Score Matching:** A supportive analysis matched 44 patient pairs from both groups to further minimize selection bias, which confirmed the benefit (HR=0.38; 95% CI, 0.17-0.96).

### Protocol for FLT3-mutated AML (Phase 2 Trial with Historical Comparison) [2]

- **Study Design:** A single-arm, phase 2 trial with a comparison to a pooled set of 415 historical controls from five prior prospective trials.
- **Patient Population:** 284 adults (18-70 years) with newly diagnosed FLT3-ITD positive AML.
- **Intervention:** Patients received intensive chemotherapy with added midostaurin. This was followed by allogeneic hematopoietic cell transplantation (alloHCT) if eligible, and then up to 12 months of single-agent midostaurin maintenance therapy.
- **Primary Outcome:** Event-free Survival (EFS).
- **Statistical Methods:** A **propensity score-weighted analysis** was applied to compare the EFS of the midostaurin group with the historical control group, accounting for differences in patient characteristics across the different trials.

## Mechanism of Action and Signaling Pathways

Midostaurin is a multi-targeted kinase inhibitor. Its efficacy in the mentioned diseases is primarily linked to the inhibition of specific mutant kinases, as illustrated below.



[Click to download full resolution via product page](#)

## Considerations for Researchers

- **Historical Controls Limitation:** The advSM data relies on a comparison with a historical registry, not a concurrent randomized control. While statistical methods like multivariate analysis and propensity scoring were used to mitigate bias, this remains a key limitation [1].
- **Defining the Patient Population:** In AML, the survival benefit of midostaurin is specifically for patients with **FLT3-ITD** or **FLT3-TKD** mutations. Testing for these mutations is essential for identifying the target population [4].
- **Novel Dosing Strategies:** Preclinical research suggests that midostaurin exhibits prolonged intracellular retention. This opens the possibility for future investigation into alternative dosing schedules, such as high-dose pulse exposure, which might improve efficacy or tolerability [5].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Pooled survival analysis of midostaurin clinical... [library.ehaweab.org]
2. added to chemotherapy and continued single-agent... Midostaurin [pubmed.ncbi.nlm.nih.gov]
3. Midostaurin for FLT3-Mutated AML, 10 Years Later [healthtree.org]
4. Midostaurin for FLT3-mutated AML & Systemic Mastocytosis [pmc.ncbi.nlm.nih.gov]
5. Prolonged cellular midostaurin retention suggests potential ... [nature.com]

To cite this document: Smolecule. [Midostaurin progression-free survival versus historical controls].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535430#midostaurin-progression-free-survival-versus-historical-controls>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)